2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105227-87-9
VCID: VC4162067
InChI: InChI=1S/C19H18F3N5O2S/c1-3-27-16(14-8-5-9-26(2)17(14)29)24-25-18(27)30-11-15(28)23-13-7-4-6-12(10-13)19(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,28)
SMILES: CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CN(C3=O)C
Molecular Formula: C19H18F3N5O2S
Molecular Weight: 437.44

2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1105227-87-9

Cat. No.: VC4162067

Molecular Formula: C19H18F3N5O2S

Molecular Weight: 437.44

* For research use only. Not for human or veterinary use.

2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide - 1105227-87-9

Specification

CAS No. 1105227-87-9
Molecular Formula C19H18F3N5O2S
Molecular Weight 437.44
IUPAC Name 2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H18F3N5O2S/c1-3-27-16(14-8-5-9-26(2)17(14)29)24-25-18(27)30-11-15(28)23-13-7-4-6-12(10-13)19(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,28)
Standard InChI Key VLLCGYLWJNGIQV-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CN(C3=O)C

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula is C₁₉H₁₈F₃N₅O₂S, with a molecular weight of 437.4 g/mol . Its structure integrates three key moieties:

  • A 4-ethyl-4H-1,2,4-triazole ring substituted at position 5 with a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group.

  • A thioether (-S-) bridge connecting the triazole to an acetamide backbone.

  • An N-(3-(trifluoromethyl)phenyl) substituent on the acetamide nitrogen .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₅O₂S
Molecular Weight437.4 g/mol
CAS Registry Number1105207-69-9
XLogP3 (Predicted)3.2

The trifluoromethyl group enhances lipophilicity, while the triazole and pyridinone rings contribute to hydrogen-bonding potential .

Synthesis and Characterization

Table 2: Representative Reaction Steps

StepReaction TypeReagents
1Triazole formationThiosemicarbazide, α-bromoketone
2Pyridinone substitution1-Methyl-3-bromopyridin-2-one
3Acetamide couplingChloroacetyl chloride, 3-(trifluoromethyl)aniline

Spectroscopic Characterization

Key spectral data inferred from structurally related compounds include:

  • ¹H NMR: Signals at δ 2.4–2.6 ppm (triazole-CH₂), δ 3.8 ppm (N-methyl), and δ 7.4–8.1 ppm (aromatic protons) .

  • MS (ESI+): Major peak at m/z 438.1 [M+H]⁺ .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its logP value (~3.2) suggests moderate lipophilicity, favoring membrane permeability . The trifluoromethyl group likely confers metabolic stability against oxidative degradation .

Biological Activity

Although direct pharmacological data are unavailable, structural analogs exhibit:

  • Kinase Inhibition: Triazole-acetamides often target ATP-binding sites in kinases .

  • Antimicrobial Effects: Thioether-linked heterocycles show activity against Gram-positive bacteria .

Table 3: Predicted ADMET Properties

ParameterPrediction
BBB PermeabilityLow
CYP2D6 InhibitionNon-inhibitor
Ames ToxicityNegative

Applications and Future Directions

Research Gaps

  • Synthetic Optimization: Improved yields for the triazole-thioacetamide coupling step.

  • In Vivo Studies: Pharmacokinetic and toxicity profiling.

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